An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the key characteristics of this reagent, provides structured data for easy reference, and outlines detailed experimental protocols for its use.
Core Chemical Identity and Properties
Boc-NH-PEG2-C2-NHS ester is a versatile molecule featuring a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[] The Boc protecting group provides a stable means of masking a primary amine, which can be deprotected under mild acidic conditions to reveal a reactive nucleophile.[] The PEG spacer enhances solubility and can provide optimal spacing in complex biological systems.[] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.[][]
Chemical Structure
Systematic Name: 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate[4]
Chemical Formula: C16H26N2O8[4]
Molecular Weight: 374.39 g/mol [5]
CAS Number: 2183440-73-3[4]
Below is a visual representation of the chemical structure of Boc-NH-PEG2-C2-NHS ester.
Caption: Chemical structure of Boc-NH-PEG2-C2-NHS ester.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-NH-PEG2-C2-NHS ester is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C16H26N2O8 | [4] |
| Molecular Weight | 374.39 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [4] |
| Storage Conditions | -20°C, in a dark, inert atmosphere | [4] |
| Shipping Temperature | Cold-chain | [4] |
Applications in Research and Development
Boc-NH-PEG2-C2-NHS ester is a valuable tool in several research and development areas, primarily due to its heterobifunctional nature.
PROTAC Development
This molecule is widely used as a linker in the synthesis of PROTACs.[5][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The Boc-protected amine can be deprotected to react with a ligand for the E3 ligase, while the NHS ester end can be conjugated to a ligand for the target protein.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Bioconjugation
The NHS ester functionality allows for the straightforward conjugation of this linker to proteins, antibodies, and other biomolecules containing primary amines.[] This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified biomolecule.[]
Experimental Protocols
The following sections provide detailed methodologies for the use of Boc-NH-PEG2-C2-NHS ester in a typical bioconjugation reaction.
General Workflow for Bioconjugation
The overall process involves dissolving the reagents, performing the conjugation reaction, quenching the reaction, and purifying the final conjugate.
Caption: Experimental workflow for bioconjugation.
Detailed Protocol for Conjugation to a Primary Amine
This protocol provides a general procedure for the conjugation of Boc-NH-PEG2-C2-NHS ester to a protein or other molecule containing a primary amine.
Materials:
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Boc-NH-PEG2-C2-NHS ester
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Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare the reaction buffer and ensure the pH is between 8.3 and 8.5.[9]
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Dissolve Boc-NH-PEG2-C2-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Boc-NH-PEG2-C2-NHS ester to the solution of the amine-containing molecule. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight on ice.[9]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
The purified conjugate can be characterized by techniques such as LC/MS to confirm the molecular weight and assess purity. SDS-PAGE can be used to visualize the increase in molecular weight of a protein conjugate.
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Safety and Handling
Boc-NH-PEG2-C2-NHS ester should be handled with care in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H315 - Causes skin irritation.[4] | P264 - Wash skin thoroughly after handling.[4] |
| H319 - Causes serious eye irritation.[4] | P280 - Wear protective gloves/eye protection/face protection.[4] |
| P302+P352 - IF ON SKIN: Wash with plenty of water.[4] | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Always consult the Safety Data Sheet (SDS) for complete safety information before use.
This guide provides a foundational understanding of Boc-NH-PEG2-C2-NHS ester for its effective application in research and drug development. For specific applications, optimization of the provided protocols may be necessary.
